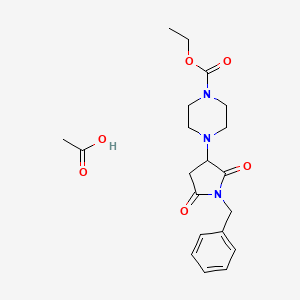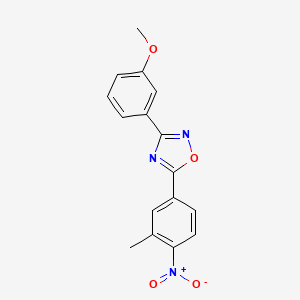![molecular formula C21H23N3O4 B4240046 N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4240046.png)
N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Descripción general
Descripción
Oxadiazole derivatives, including those similar to the specified compound, are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds are synthesized through various methods and evaluated for different biological activities, reflecting their versatility and potential as therapeutic agents (Aziz‐ur‐Rehman et al., 2016).
Synthesis Analysis
The synthesis of N-substituted-1,2,4-oxadiazole derivatives typically involves a multistep process, starting with the preparation of appropriate esters, hydrazides, and subsequently, the cyclization to form oxadiazole derivatives. For instance, a series of compounds were synthesized by converting organic acids into esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols, demonstrating a common route for creating such molecules (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses provide detailed insights into the arrangement of atoms within the molecule and are essential for confirming the structure of synthesized compounds (Manav Malhotra et al., 2012).
Chemical Reactions and Properties
Oxadiazole derivatives engage in a range of chemical reactions, reflecting their reactive nature. These compounds can serve as intermediates for further chemical modifications, enabling the synthesis of a variety of molecules with potential biological activities. The reactivity is influenced by the substituents on the oxadiazole ring and the surrounding chemical environment (Bohle & Perepichka, 2009).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in medicinal chemistry. These properties are determined using techniques like X-ray crystallography, which provides information on the compound's solid-state structure, enhancing our understanding of its behavior in different solvents and temperatures (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for their application and biological activity. These properties are influenced by the oxadiazole core and the nature of substituents attached to it, dictating the compound's interaction with biological targets and its overall pharmacological profile (Nazir et al., 2018).
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target. The presence of the oxadiazole ring suggests that it could potentially act as a bioisostere for a carboxylic acid group, which is a common feature in many bioactive compounds .
Direcciones Futuras
The future research directions for this compound could potentially involve exploring its potential applications in various fields. For example, oxadiazole derivatives have been studied for their potential applications in medicinal chemistry, so this compound could potentially be studied for its bioactivity .
Propiedades
IUPAC Name |
N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-27-18-13-16(9-10-17(18)26-2)21-23-20(28-24-21)12-11-19(25)22-14-15-7-5-4-6-8-15/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVFEVQVGPDRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239965.png)

![4-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4239982.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide](/img/structure/B4239984.png)
![4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid](/img/structure/B4239987.png)
![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4239990.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)
![2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)


![N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B4240031.png)
![1-(2,2-dimethylpropanoyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4240035.png)
![N-[(isopropylamino)carbonyl]benzamide](/img/structure/B4240049.png)
![ethyl 4-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240052.png)